molecular formula C20H21N3O3S2 B2515318 N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 941966-31-0

N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2515318
CAS No.: 941966-31-0
M. Wt: 415.53
InChI Key: ZVZRTHRDJDLCSN-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Piperidine Substitution: The final step involves the substitution of the sulfonyl chloride with 2-methylpiperidine, typically under basic conditions to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has potential applications in drug discovery and development. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. Research is ongoing to determine their efficacy in treating various diseases, including cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it a valuable component in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-yl)sulfonyl)benzamide
  • N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide
  • N-(benzo[d]thiazol-5-yl)-4-((2-methylpyrrolidin-1-yl)sulfonyl)benzamide

Uniqueness

What sets N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-14-4-2-3-11-23(14)28(25,26)17-8-5-15(6-9-17)20(24)22-16-7-10-19-18(12-16)21-13-27-19/h5-10,12-14H,2-4,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZRTHRDJDLCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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